6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can be employed to modify the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Benzyl halides, methylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions include benzyl alcohols, benzaldehydes, dihydro derivatives, and various substituted triazolopyrimidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar fused ring structure, known for its CDK inhibitory activity.
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-benzyl-5-methyl-2-[(3-methylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H21N5O/c1-14-7-6-10-17(11-14)13-22-20-24-21-23-15(2)18(19(27)26(21)25-20)12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H2,22,23,24,25) |
InChI Key |
NFUZTCLHZGFRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC3=NC(=C(C(=O)N3N2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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